1,3-dipalmitolein
Overview
Description
Preparation Methods
1,3-dipalmitolein can be synthesized through the glycerolysis of palmitic acid in the presence of isooctane and Lipozyme RM 1M . The reaction involves the esterification of glycerol with palmitoleic acid, followed by purification through neutralization and fractionation . The yield of dipalmitolein can be significantly increased through this method, making it a practical approach for industrial production .
Chemical Reactions Analysis
1,3-dipalmitolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dipalmitolein can lead to the formation of epoxides and hydroxylated derivatives .
Scientific Research Applications
1,3-dipalmitolein has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid biochemistry and metabolism . In biology, it is used to investigate the role of monounsaturated fatty acids in cellular processes and signaling pathways . In medicine, dipalmitolein is studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties . In industry, it is used in the formulation of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of dipalmitolein involves its interaction with cellular membranes and signaling pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and to influence the expression of genes related to inflammation and cell proliferation . The molecular targets of dipalmitolein include peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors that regulate lipid homeostasis and inflammatory responses .
Comparison with Similar Compounds
1,3-dipalmitolein can be compared with other similar compounds, such as dipalmitin and diolein. Diolein, on the other hand, is a diacylglycerol with two oleic acid residues, making it a monounsaturated compound like dipalmitolein . The uniqueness of dipalmitolein lies in its specific fatty acid composition, which imparts distinct biochemical and biophysical properties .
Similar Compounds
- Dipalmitin (Glycerol 1,2-dihexadecanoate)
- Diolein (Glycerol 1,2-dioleate)
- 2,3-Dipalmito-1-olein
Properties
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1,3-Dipalmitolein as an α-glucosidase inhibitor?
A1: While the provided research articles confirm the α-glucosidase inhibitory activity of this compound [], they don't delve into the specific molecular mechanism of action. The study states that this compound exhibits a mixed competitive inhibition against Saccharomyces cerevisiae α-glucosidase []. This suggests that it might interact with both the free enzyme and the enzyme-substrate complex, potentially hindering substrate binding and/or enzyme catalysis. Further research is needed to fully elucidate the specific interactions between this compound and the enzyme.
Q2: What are the potential implications of this compound's α-glucosidase inhibitory activity?
A2: The research suggests that this compound, isolated from the internal organ of the sea cucumber Stichopus japonicas, shows promising α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are known to delay carbohydrate digestion and absorption, which can be beneficial in managing blood sugar levels, particularly in the context of obesity and diabetes mellitus []. Therefore, this discovery highlights this compound as a potential candidate for further investigation in the development of new therapeutic strategies for these conditions.
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